molecular formula C14H18N2O4 B15092202 2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid CAS No. 1306603-72-4

2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid

Cat. No.: B15092202
CAS No.: 1306603-72-4
M. Wt: 278.30 g/mol
InChI Key: VVGZBZWGAAPKCU-UHFFFAOYSA-N
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Description

2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis method, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Substitution Reactions: The introduction of butoxy and methoxy groups can be achieved through nucleophilic substitution reactions. For instance, the methoxy group can be introduced by reacting the indazole core with methanol in the presence of a strong acid.

    Acetic Acid Derivatization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methanol in the presence of a strong acid for methoxy group introduction.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    5-methoxy-2-methyl-1H-indole-3-acetic acid: Another indazole derivative with distinct chemical properties.

Uniqueness

2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butoxy and methoxy groups, along with the acetic acid moiety, makes it a valuable compound for various research applications.

Properties

CAS No.

1306603-72-4

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-(5-butoxy-6-methoxy-2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C14H18N2O4/c1-3-4-5-20-13-6-9-10(7-12(13)19-2)15-16-11(9)8-14(17)18/h6-7H,3-5,8H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

VVGZBZWGAAPKCU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(NN=C2C=C1OC)CC(=O)O

Origin of Product

United States

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